molecular formula C8H14N2S B14133557 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine CAS No. 1015846-60-2

1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine

Cat. No.: B14133557
CAS No.: 1015846-60-2
M. Wt: 170.28 g/mol
InChI Key: NIDGNDCNXFGEDU-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine is a heterocyclic organic compound featuring a thiazole ringThe thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-propylthiazole with formaldehyde and ammonia, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

CAS No.

1015846-60-2

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C8H14N2S/c1-3-4-8-10-6(2)7(5-9)11-8/h3-5,9H2,1-2H3

InChI Key

NIDGNDCNXFGEDU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)CN)C

Origin of Product

United States

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